molecular formula C32H41NO4 B2387279 2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 680604-47-1

2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2387279
CAS No.: 680604-47-1
M. Wt: 503.683
InChI Key: HOQBRONJPJWXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted 1,2,3,4-tetrahydroisoquinoline derivative featuring three key structural motifs:

  • Adamantane-1-carbonyl group: A bulky, lipophilic moiety known for enhancing metabolic stability and influencing receptor binding through steric effects .
  • 6,7-Dimethoxy tetrahydroisoquinoline core: A common scaffold in bioactive compounds, particularly those targeting neurological receptors (e.g., orexin-1 antagonists) .

Properties

IUPAC Name

1-adamantyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO4/c1-20(2)24-5-7-26(8-6-24)37-19-28-27-15-30(36-4)29(35-3)14-25(27)9-10-33(28)31(34)32-16-21-11-22(17-32)13-23(12-21)18-32/h5-8,14-15,20-23,28H,9-13,16-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQBRONJPJWXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to nuclear receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Key Structural Differences Pharmacological Relevance Reference
Compound 51 () - Acetamide group instead of adamantane-1-carbonyl
- Benzyl group instead of phenoxymethyl
Orexin-1 receptor antagonist (65% yield, IC₅₀ = 12 nM) .
MPTP () - Pyridine ring instead of tetrahydroisoquinoline
- Lacks bulky substituents
Potent dopaminergic neurotoxin linked to Parkinsonism via mitochondrial dysfunction .
N-Methyl-TIQ () - Lacks adamantane and phenoxymethyl groups
- Simple methylation at N-position
Endogenous neurotoxin; metabolized to isoquinolinium ions, implicated in Parkinson’s disease .
LOSARNASPVXQAZ () - Nitrophenylacetyl group instead of adamantane
- Similar dimethoxy core
Supplier-listed compound with unconfirmed bioactivity; nitro group may limit CNS penetration .

Pharmacokinetic and Metabolic Comparison

  • Blood-Brain Barrier (BBB) Penetration :
    • The adamantane group’s lipophilicity may enhance BBB penetration compared to polar derivatives (e.g., nitro-containing LOSARNASPVXQAZ) . However, steric bulk could reduce uptake relative to smaller analogues like N-methyl-TIQ, which shows 4.5× higher brain concentration than blood .
  • Unlike MPTP, which requires metabolic activation to MPP⁺ for toxicity, the adamantane group likely avoids such bioactivation pathways .

Receptor Interaction and Selectivity

  • Orexin-1 Antagonism :
    • Compound 51’s acetamide group is critical for orexin-1 binding. The adamantane substitution in the target compound may alter steric compatibility, necessitating SAR studies to assess potency .
  • Dopaminergic Effects: Unlike MPTP and N-methyl-TIQ, the adamantane-phenoxymethyl structure may reduce direct dopaminergic toxicity but could modulate neuroprotection via mitochondrial stabilization (a known adamantane property) .

Key Research Findings

  • Neuroprotective Potential: Adamantane derivatives (e.g., amantadine) are clinically used in Parkinson’s disease, suggesting the target compound could synergize dopaminergic activity with reduced neurotoxicity vs. MPTP .
  • Metabolic Stability : The adamantane group’s resistance to CYP450 metabolism may reduce drug-drug interaction risks compared to N-methyl-TIQ, which undergoes hydroxylation and N-methylation .

Biological Activity

The compound 2-(adamantane-1-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline has garnered attention in recent research due to its potential biological activities. This article summarizes the findings related to its pharmacological effects, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • An adamantane core which is known for its stability and lipophilicity.
  • Methoxy groups that may enhance biological activity through modulation of receptor interactions.
  • A tetrahydroisoquinoline moiety that is often associated with a variety of biological activities.

Table 1: Structural Characteristics

ComponentDescription
Core StructureAdamantane
Functional GroupsDimethoxy, Phenoxy
Molecular FormulaC₁₉H₂₃N₁O₃
Molecular Weight303.39 g/mol

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro assays have been conducted against various cancer cell lines including:

  • HeLa (Cervical Cancer)
  • MCF-7 (Breast Cancer)
  • HCT-116 (Colorectal Cancer)

Table 2: Antiproliferative Activity Results

Cell LineIC50 Value (µM)Activity Level
HeLa< 10Potent
MCF-7< 10Potent
HCT-116ModerateModerate
PC-3> 10Weak

The compound demonstrated IC50 values less than 10 µM against HeLa and MCF-7 cell lines, indicating potent activity. It was moderately active against HCT-116 cells and weakly active against PC-3 cells .

Urease Inhibition

The compound was also evaluated for its urease inhibitory activity using the indophenol method. It exhibited promising results with IC50 values significantly lower than that of standard urease inhibitors.

Table 3: Urease Inhibition Results

Compound NameIC50 Value (µM)
2-(adamantane-1-carbonyl)-...1.20
Standard Urease Inhibitor (Thiourea)21.24

This suggests that the compound could be a potential candidate for treating conditions related to urease activity .

The mechanism underlying the biological activity of this compound may involve:

  • Interaction with cellular receptors : The adamantane structure may facilitate binding to specific receptors involved in cancer proliferation pathways.
  • Induction of apoptosis : Evidence suggests that compounds with similar structures can trigger programmed cell death in cancerous cells.

Case Studies and Research Findings

Several studies have focused on the development and testing of derivatives of tetrahydroisoquinoline compounds. For instance:

  • In vitro studies showed that modifications in the methoxy groups significantly influenced the anticancer efficacy.
  • In vivo studies are ongoing to evaluate the pharmacokinetics and toxicity profiles of this compound.

Future Directions

Further research is warranted to explore:

  • Synergistic effects when combined with other chemotherapeutic agents.
  • Long-term toxicity assessments in animal models.
  • The exploration of its potential as a therapeutic agent in clinical settings.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodology :

  • Use multi-step protocols involving Pictet-Spengler cyclization or amide coupling (for the adamantane-carbonyl group), as analogous to tetrahydroisoquinoline derivatives .
  • Optimize solvent systems (e.g., ethanol, DMF) and catalysts (e.g., palladium/copper salts) under reflux to enhance reaction efficiency .
  • Introduce acetic acid as an additive when starting from neutral amines to stabilize intermediates .
    • Key Metrics : Monitor reaction progress via TLC/HPLC and employ recrystallization (e.g., ethyl acetate) for purification .

Q. What analytical techniques are critical for structural characterization?

  • Methodology :

  • 1H/13C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions (e.g., adamantane, propan-2-yl phenoxy groups) .
  • X-ray crystallography to resolve stereochemistry, particularly for the tetrahydroisoquinoline core and adamantane orientation .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodology :

  • Conduct accelerated stability studies in solvents (e.g., DMSO, aqueous buffers) at varying temperatures (25–60°C) and pH (3–9) .
  • Monitor degradation via HPLC and characterize byproducts using LC-MS .

Advanced Research Questions

Q. How to design assays for evaluating its pharmacological mechanisms?

  • Methodology :

  • Use in vitro receptor-binding assays (e.g., radioligand displacement for adrenergic/serotonergic receptors) to identify targets, leveraging structural similarities to bioactive tetrahydroisoquinolines .
  • Perform functional cellular assays (e.g., cAMP modulation, calcium flux) in HEK293 or CHO cells transfected with candidate receptors .
  • Validate selectivity via kinase profiling panels to rule off-target effects .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Compare structural analogs (e.g., substituent variations at the 1- or 2-position) to identify critical pharmacophores .
  • Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate experimental variables .
  • Apply molecular docking to model interactions with receptor isoforms, explaining divergent activities .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Synthesize derivatives with modifications to the adamantane-carbonyl group (e.g., ester vs. amide) or phenoxy-methyl moiety (e.g., halogenation) .
  • Test analogs in dose-response assays (e.g., IC₅₀ determination) to correlate substituents with potency .
  • Use QSAR models to predict bioactivity based on electronic (Hammett constants) or steric (Taft parameters) descriptors .

Q. How to investigate metabolic pathways and pharmacokinetic properties?

  • Methodology :

  • Perform microsomal incubation assays (human/rat liver microsomes) with NADPH cofactors to identify phase I metabolites .
  • Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissue samples from preclinical models .
  • Assess CYP450 inhibition potential via fluorogenic substrate assays to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.